3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiadiazole derivatives, including those similar to 3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide, has been explored in various studies. For instance, non-symmetric 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives were synthesized using the Sonogashira cross-coupling reaction, which yielded good results . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, providing a solvent-free and efficient method . Additionally, fluorinated triazolothiadiazoles were obtained through the condensation of substituted amino triazole thiols with pentafluorobenzoic acid, demonstrating good yields .
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives is characterized by the presence of a benzothiadiazole core, which is a crucial component for their electronic properties. The derivatives synthesized in the studies presented absorption in the ultraviolet-visible region due to spin and symmetry allowed electronic transitions . The molecular docking study of the Schiff's bases indicated the importance of the thiadiazole scaffold in the interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of benzothiadiazole derivatives is influenced by their electronic structure. The compounds synthesized in the first study were found to be electroactive in both anodic and cathodic potential ranges, with oxidation and reduction potentials indicating the possibility of electron transfer reactions . The Schiff's bases synthesized in the second study were evaluated for their anticancer activity, suggesting that the chemical reactivity of these compounds is relevant to their biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazole derivatives are significant for their application in various fields. The compounds from the first study showed good thermal stability up to 200°C, and their HOMO and LUMO energies were calculated, indicating a substantial electrochemical band gap . The synthesized Schiff's bases exhibited promising anticancer activity and good oral drug-like behavior, as predicted by ADMET properties . The fluorinated triazolothiadiazoles also displayed moderate to good antiproliferative potency against various cancerous cell lines .
Scientific Research Applications
Aryne-Based Synthetic Routes
Arynes, generated using fluoride from corresponding aryl triflates, in combination with 3-hydroxy-4-aminothiadiazoles, lead to the selective formation of 3-amino-substituted benzo[d]isothiazoles. This method allows for the variation of the substitution pattern of the aryne precursor and the thiadiazole, obtaining heterocycles in good to excellent yields. This synthetic approach underscores the compound's role in facilitating the development of novel heterocyclic structures with potential for diverse applications, including materials science and pharmaceuticals (Chen & Willis, 2015).
Antimicrobial Activity
Substituted N-(benzo[d]thiazol-2-yl) compounds, derived from the structural motif of 3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide, have been synthesized and evaluated for their docking properties and antimicrobial activity. These compounds exhibit promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of this chemical framework in the development of new antimicrobial agents (Anuse et al., 2019).
Fluorescence Properties
The synthesis of new 3-benzoxa/thiazol-2-ylquinolinemaleimides, including those derived from the structural framework of this compound, has been reported. These compounds exhibit very good enhancement in fluorescence upon thiol addition, making them potential sensitive thiol detection and quantitation reagents. Such properties indicate the compound's utility in biochemical assays and molecular imaging (Nair & Rajasekharan, 2004).
Anticancer Activity
Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a similar structural motif with this compound, have been synthesized and shown to exhibit moderate to good antiproliferative potency against various cancerous cell lines. This indicates the potential of such compounds in the development of new anticancer drugs (Chowrasia et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-7-14-15(20(3)24(22,23)19(14)2)9-13(10)18-16(21)11-5-4-6-12(17)8-11/h4-9H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLDSLDQSHPTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)F)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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